molecular formula C12H12N2O4S2 B15194840 4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine CAS No. 69391-11-3

4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine

Cat. No.: B15194840
CAS No.: 69391-11-3
M. Wt: 312.4 g/mol
InChI Key: LZEVOSYJRMXMIZ-UHFFFAOYSA-N
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Description

4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine is a complex organic compound characterized by the presence of two aminophenyl groups connected through a tetraoxidodisulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . Another method involves the reduction of nitro compounds followed by the formation of the tetraoxidodisulfanyl linkage through oxidative coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and oxidative coupling, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro compounds .

Mechanism of Action

The mechanism of action of 4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Aminophenyl)-1,1,2,2-tetraoxidodisulfanyl)phenylamine is unique due to its tetraoxidodisulfanyl linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

69391-11-3

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonylsulfonylaniline

InChI

InChI=1S/C12H12N2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

LZEVOSYJRMXMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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